molecular formula C15H14ClN3O2S B2872532 N-(2-chlorobenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide CAS No. 953189-13-4

N-(2-chlorobenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide

Cat. No.: B2872532
CAS No.: 953189-13-4
M. Wt: 335.81
InChI Key: XZSJJFORIHMMCO-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a useful research compound. Its molecular formula is C15H14ClN3O2S and its molecular weight is 335.81. The purity is usually 95%.
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Biological Activity

N-(2-chlorobenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolopyrimidine core structure characterized by the following molecular formula:

  • Molecular Formula : C14H12ClN3O2S
    This structure contributes to its diverse biological activities, particularly in antimicrobial and anticancer domains.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It may inhibit various enzymes or receptors, leading to significant biological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and survival.
  • Receptor Modulation : Interaction with specific receptors can alter signaling pathways critical for cancer cell growth and survival.

Antimicrobial Activity

Several studies have indicated that compounds within the thiazolopyrimidine class exhibit notable antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Compounds similar to this compound have shown MIC values as low as 31.25 µg/mL against Gram-positive bacteria, highlighting their potential as effective antimicrobial agents .

Anticancer Activity

Research has demonstrated that this compound exhibits promising anticancer properties:

  • Cytotoxicity : In vitro studies have shown significant cytotoxic effects against various cancer cell lines, with IC50 values indicating effectiveness comparable to standard chemotherapeutic agents like doxorubicin .

Case Studies

  • Anticancer Activity Evaluation : A study investigated a series of thiazole derivatives for their anticancer properties. Among these, compounds similar to this compound demonstrated significant activity against A431 and Jurkat cell lines . The structure–activity relationship (SAR) analysis revealed that specific substitutions on the thiazole ring were crucial for enhancing cytotoxicity.
  • Antimicrobial Studies : Another study focused on the synthesis of thiazole derivatives and their antimicrobial efficacy. The results indicated that the presence of electron-withdrawing groups in the benzyl moiety significantly enhanced antibacterial activity, suggesting a potential pathway for optimizing the compound's effectiveness .

Comparative Analysis of Biological Activities

Activity TypeCompound ClassMIC/IC50 ValuesReference
AntimicrobialThiazolopyrimidine derivatives31.25 µg/mL
AnticancerThiazole derivativesIC50 < Doxorubicin
AntitubercularRelated thiazole compoundsMIC = 50 µg/mL

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O2S/c16-12-4-2-1-3-10(12)8-18-13(20)7-11-9-22-15-17-6-5-14(21)19(11)15/h1-6,11H,7-9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZSJJFORIHMMCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=O)C=CN=C2S1)CC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.